6-amino-1-(2-furylmethyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Description
2-Furylmethyl Substituent
The 2-furylmethyl group at N1 introduces stereoelectronic effects:
- Steric Profile : The furan oxygen (O9) lies 2.8 Å from C3, creating a pseudo-axial orientation that minimizes van der Waals clashes with the pyrrolo ring.
- Electronic Effects :
Conformational Analysis :
Rotational barriers for the CH2–furan bond were calculated at 8.2 kJ/mol via variable-temperature NMR, favoring a conformation where the furan plane is orthogonal to the pyrrolopyridine system.
5-Carbonitrile Group
The cyano substituent at C5 exerts pronounced electronic effects:
| Parameter | Value |
|---|---|
| C≡N bond length | 1.15 Å (X-ray) |
| Hammett σp constant | +0.66 |
| 13C NMR shift (C≡N) | 117.8 ppm |
This strong electron-withdrawing group polarizes the pyridine ring, reducing electron density at C6 by 0.18 e compared to unsubstituted analogs.
Tautomeric Considerations in the 3-Oxo-2,3-Dihydro Motif
The 3-oxo-2,3-dihydro moiety exists in dynamic equilibrium between keto (dominant) and enol tautomers (Figure 2).
Experimental Evidence :
- Keto Form Prevalence : 85% in CDCl3 (1H NMR: δ 10.60 ppm, NH; δ 3.21 ppm, CH2)
- Enol Form Detection : 15% in [D6]DMSO (δ 11.15 ppm, OH; δ 5.97 ppm, CH)
Thermodynamic Parameters :
| Tautomer | ΔG (kJ/mol) | Population (298 K) |
|---|---|---|
| Keto | 0 (ref) | 82% |
| Enol | +4.1 | 18% |
The keto form stabilizes through intramolecular H-bonding between N1–H and O3 (distance: 2.05 Å). The enol tautomer becomes significant in polar aprotic solvents, reaching 34% population in DMF.
Comparative Structural Analysis with Related Pyrrolopyridine Derivatives
Table 1: Structural and Electronic Comparison
Key Observations :
- Saturation Effects : The 2,3-dihydro modification increases solubility (logP 1.2 vs. 2.1 for brominated analog) while reducing π-stacking capability.
- Substituent Influence : The 5-cyano group enhances dipole moment (4.8 D) compared to H- (3.2 D) or Br-substituted (5.1 D) analogs, improving crystallinity.
- Bioisosteric Potential : The 2-furylmethyl group exhibits comparable steric volume (VdW: 68 ų) to phenyl (72 ų) but superior hydrogen-bonding capacity.
Molecular Overlay Analysis :
Superimposition with the Met kinase inhibitor BMS-777607 (PDB 3LQ8) reveals:
Properties
Molecular Formula |
C13H10N4O2 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
6-amino-1-(furan-2-ylmethyl)-3-oxo-2H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C13H10N4O2/c14-5-8-4-10-11(18)7-17(13(10)16-12(8)15)6-9-2-1-3-19-9/h1-4H,6-7H2,(H2,15,16) |
InChI Key |
GWHZZEUNYRXQCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(N1CC3=CC=CO3)N=C(C(=C2)C#N)N |
Origin of Product |
United States |
Preparation Methods
Procedure:
- The pyrrole derivatives (3a-c) are refluxed with reagents like acetylacetone, ethyl cyanoacetate, or malononitrile.
- The reaction is carried out in acetic acid with catalytic hydrochloric acid.
- Reflux conditions typically last for about 4 hours, facilitating the formation of fused heterocyclic systems through cyclization.
Outcomes:
- The cyclization results in the formation of the target heterocyclic core, with yields ranging from 50% to 60%.
- Purification is performed via silica gel column chromatography.
- Structural confirmation is achieved through IR, NMR, and mass spectrometry.
Example:
The synthesis of 4-amino-6-oxo-1-phenyl-2-(p-tolyl)-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (compound 5b) demonstrates this method, with spectral data confirming the structure and purity.
Nucleophilic Addition and Cyclization of Active Methylene Compounds
Another significant method involves the use of active methylene reagents like malononitrile or cyanoacetate derivatives, which undergo nucleophilic attack on electrophilic centers of pyrrole derivatives.
Procedure:
- The pyrrole derivatives are reacted with active methylene compounds in the presence of acids or bases to promote nucleophilic addition.
- Acidic conditions (e.g., acetic acid) facilitate electrophilic activation of carbonyl groups.
- The intermediate undergoes intramolecular cyclization, often involving the nitrile group, to form the fused heterocycle.
Example:
The synthesis of compounds such as 4a-c and 6a-b involves this strategy, with yields typically around 50-56%. The reaction mechanism involves initial formation of a C=N bond, followed by cyclization to generate the fused pyrrolopyridine core.
Smiles Rearrangement and Cyclization of Naphthyridine Derivatives
For derivatives related to naphthyridine frameworks, a different route involves initial substitution reactions followed by Smiles rearrangements, leading to the formation of heterocyclic systems with amino and keto functionalities.
Procedure:
- Starting from 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, cyclic amines such as pyrrolidine are reacted under mild conditions.
- Subsequent reactions with mercaptoethanol or other nucleophiles induce rearrangement via intramolecular nucleophilic addition, often facilitated by sodium hydroxide in ethanol.
- This process leads to the formation of amino-ketone derivatives with fused heterocyclic rings.
Example:
The synthesis of 1-amino-3-oxo-2,7-naphthyridines involves these steps, with spectral data confirming the structure, including IR and NMR.
Specifics of the Synthesis of 6-Amino-1-(2-furylmethyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
While the literature directly addressing this exact compound is limited, the synthesis likely involves:
- Initial formation of the pyrrolo[2,3-b]pyridine core via cyclization of appropriately substituted pyrrole derivatives bearing nitrile and furylmethyl groups.
- Condensation of furfuryl derivatives with suitable amino or keto precursors under acid catalysis to promote ring closure.
- Subsequent functionalization with amino groups and keto functionalities through nucleophilic addition or substitution reactions, possibly using reagents like ammonia or amines in the presence of acids or bases.
Summary of Key Preparation Methods
Final Remarks
The synthesis of “this compound” predominantly employs cyclocondensation of substituted pyrrole derivatives with active methylene compounds under acidic conditions, complemented by nucleophilic addition and rearrangement strategies. These methods are supported by extensive spectroscopic validation, ensuring the structural integrity of the synthesized compounds.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: A variety of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly targeting epidermal growth factor receptors (EGFR) .
Biological Studies: The compound is studied for its antiviral and antimicrobial properties .
Chemical Biology: It serves as a scaffold for the development of new bioactive molecules.
Mechanism of Action
The mechanism of action of 6-Amino-1-(furan-2-ylmethyl)-3-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the receptor’s active site, preventing the phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The pyrrolo[2,3-b]pyridine core is shared among several derivatives, but substituents and additional functional groups vary significantly:
Key Observations:
- Electronic Properties : The nitrile group at position 5 and oxo group at position 3 create a polarized core, similar to derivatives in .
- Heterocyclic Variations: Thieno[2,3-b]pyridine derivatives (e.g., ) replace a nitrogen atom with sulfur, reducing basicity but enhancing charge transport in materials science applications.
Spectroscopic and Physical Properties
- Vibrational Spectra: Amino and oxo groups in pyrrolopyridines (e.g., ) show characteristic IR peaks at 3300–3500 cm⁻¹ (N–H stretch) and 1650–1750 cm⁻¹ (C=O stretch). The nitrile group exhibits a sharp peak near 2200 cm⁻¹, consistent across analogs .
- Crystallography: Derivatives like form hydrogen-bonded networks via amino and oxo groups, stabilizing crystal lattices.
Biological Activity
6-Amino-1-(2-furylmethyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in oncology and other therapeutic areas. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrrolopyridine derivatives can inhibit the MPS1 kinase, which is crucial for cell cycle regulation and is often overexpressed in cancers. In vitro assays demonstrated that these compounds could effectively reduce cell viability in various cancer cell lines (e.g., HCT116 colon cancer cells) with IC50 values in the low micromolar range .
The mechanism by which this compound exerts its effects involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, MPS1 inhibitors stabilize an inactive conformation of the kinase, preventing ATP binding and subsequent phosphorylation events critical for mitosis .
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of related compounds on MDA-MB-231 breast cancer cells, several derivatives showed promising results with IC50 values as low as 0.03 μM for some optimized structures . This suggests that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance biological activity significantly.
Study 2: Selectivity and Metabolic Stability
Another research effort focused on optimizing the selectivity and metabolic stability of pyrrolopyridine derivatives. It was found that while some compounds exhibited potent activity against MPS1 (IC50 = 0.025 μM), they also showed undesirable activity against other kinases like CDK2. The aim was to achieve a balance between potency and selectivity to minimize off-target effects .
Table 1: Anticancer Activity of Pyrrolopyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT116 | 0.55 | MPS1 inhibition |
| Compound B | MDA-MB-231 | 0.03 | MPS1 inhibition |
| Compound C | A549 (lung cancer) | 0.10 | CDK inhibition |
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| t1/2 (h) | 3.26 |
| Cl (mL/min/kg) | 12.44 |
| Vd (L/kg) | 1.99 |
| F (%) | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
